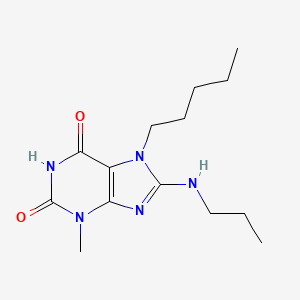

3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

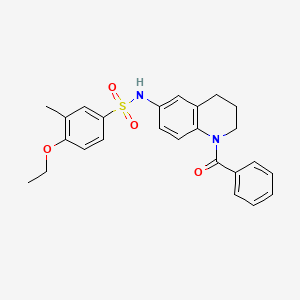

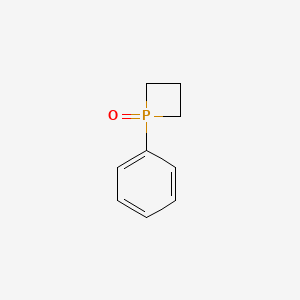

Purine derivatives are a class of compounds that have a wide range of biological activities. They are found in many biological molecules such as DNA, RNA, ATP, and caffeine . The specific compound “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” belongs to this class, and it has a pentyl group at the 7-position and a propylamino group at the 8-position of the purine ring .

Synthesis Analysis

The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of purine derivatives is based on a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring . In “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, additional functional groups are attached to this core .Scientific Research Applications

Synthesis and Antidepressant Properties

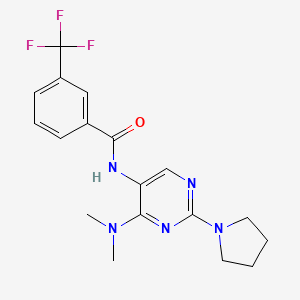

The compound 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione has been explored for its potential antidepressant properties. In a study, a related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and showed significant antidepressant activity at a dose of 1.6 mg/kg. This suggests the potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, in the development of new antidepressant drugs (Khaliullin et al., 2018).

Topology of Interactions in Methylxanthines

Another relevant study focuses on the topology of interactions in polymorphs of methylxanthines, providing insights into the potential therapeutic applications of purine derivatives. The study combined experimental and computational methods to explore the biological activity profile of compounds from the methylxanthines series, highlighting the importance of intra- and intermolecular interactions for recognition and binding processes. This research underscores the multifaceted therapeutic potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, across various pharmacological applications (Latosińska et al., 2014).

Cardiovascular Activity of Purine Derivatives

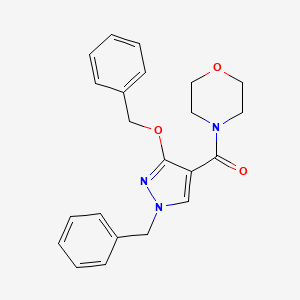

The cardiovascular activities of purine derivatives have also been investigated, with studies synthesizing compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives. These compounds exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, indicating the potential of 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione and similar compounds in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Analgesic Activity of Purine Derivatives

Further, the analgesic and anti-inflammatory properties of purine derivatives have been explored. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, with some compounds showing more activity than acetylic acid, a reference drug. This suggests that 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione could have potential applications in pain management (Zygmunt et al., 2015).

Safety And Hazards

Future Directions

The study of purine derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name |

3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECAYNQLIZQYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)

![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2776702.png)

![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)